1-(2,4,5-Trichlorophenyl)sulfonylbenzotriazole
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Overview
Description
1-(2,4,5-Trichlorophenyl)sulfonylbenzotriazole is a chemical compound that features a benzotriazole moiety linked to a sulfonyl group, which is further attached to a 2,4,5-trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trichlorophenyl)sulfonylbenzotriazole typically involves the reaction of 2,4,5-trichlorophenylsulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more controlled environments to ensure consistency and purity. The use of automated systems for mixing and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,5-Trichlorophenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene.
Major Products:
Nucleophilic Substitution: Products include substituted benzotriazoles.
Oxidation: Products include sulfonic acids.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
1-(2,4,5-Trichlorophenyl)sulfonylbenzotriazole has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(2,4,5-Trichlorophenyl)sulfonylbenzotriazole exerts its effects involves the interaction of its sulfonyl and benzotriazole groups with molecular targets. These interactions can disrupt biological pathways or facilitate chemical transformations. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action, particularly in catalytic processes.
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic Acid: A herbicide with similar chlorinated phenyl structure but different functional groups.
2,4,5-Trichlorophenol: A precursor in the synthesis of various chlorinated compounds.
2,4,5-Trichlorophenylsulfonyl Chloride: A direct precursor in the synthesis of 1-(2,4,5-Trichlorophenyl)sulfonylbenzotriazole.
Uniqueness: this compound is unique due to its combination of a benzotriazole moiety with a sulfonyl group attached to a chlorinated phenyl ring
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3N3O2S/c13-7-5-9(15)12(6-8(7)14)21(19,20)18-11-4-2-1-3-10(11)16-17-18/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVSPGGAPGGLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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